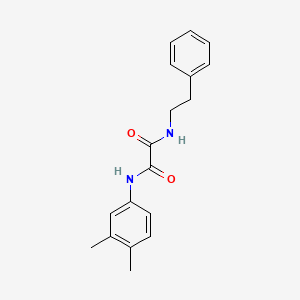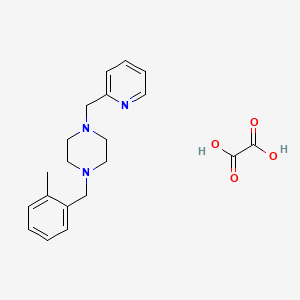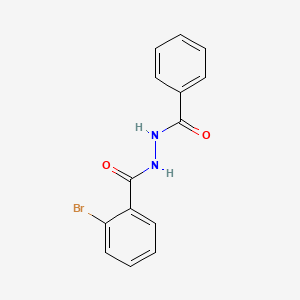
N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)ethanediamide (DPED) is a small molecule that belongs to the class of N-phenyl-N'-alkyl ethanediamides. DPED has been studied for its potential use in various scientific research applications due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)ethanediamide is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in cell proliferation and survival. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, this compound can alter the expression of genes that are involved in cell growth and survival, leading to the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory and analgesic effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that are involved in the immune response. By inhibiting the production of these cytokines, this compound can reduce inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)ethanediamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an effective tool for studying intracellular processes. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, there are also some limitations to using this compound in lab experiments. This compound can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, this compound can be unstable in certain conditions, which can affect its activity and make it difficult to work with.
Direcciones Futuras
There are several future directions for research on N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)ethanediamide. One area of research is the development of new cancer therapies based on this compound. Researchers are currently exploring the use of this compound in combination with other drugs to enhance its anti-cancer effects. Another area of research is the development of new anti-inflammatory and analgesic drugs based on this compound. Researchers are also exploring the use of this compound in other areas of research, such as neurodegenerative diseases and autoimmune disorders.
Conclusion:
In conclusion, this compound is a small molecule that has been studied for its potential use in various scientific research applications. This compound has been shown to have anti-cancer, anti-inflammatory, and analgesic effects. While there are some limitations to using this compound in lab experiments, it remains a promising candidate for the development of new drugs and therapies. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential use in other areas of research.
Métodos De Síntesis
N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)ethanediamide can be synthesized using a simple one-pot reaction between 3,4-dimethylbenzoyl chloride and 2-phenylethylamine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to this compound by the addition of a reducing agent. The synthesis of this compound is relatively straightforward and can be carried out in a standard laboratory setting.
Aplicaciones Científicas De Investigación
N-(3,4-dimethylphenyl)-N'-(2-phenylethyl)ethanediamide has been studied for its potential use in various scientific research applications. One of the main areas of research has been in the field of cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13-8-9-16(12-14(13)2)20-18(22)17(21)19-11-10-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYCHDLIOCMJAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-cyclohexyl-1-piperazinyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B4992009.png)

![5-(4-ethoxyphenyl)-2-phenyl-3-(2-thienyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4992018.png)
![3-nitro-N-[2,2,2-trichloro-1-({[(2,6-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4992019.png)
![1-{4-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone](/img/structure/B4992026.png)
![4-methoxy-N-[2-(4-methyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4992035.png)


![3-({[(4-biphenylylcarbonyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B4992071.png)

![N-{3-(3-bromophenyl)-2-[(4-methylbenzoyl)amino]acryloyl}glycine](/img/structure/B4992094.png)
![5-{4-[2-(2-chlorophenoxy)ethoxy]-3-methoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4992097.png)
![2-chloro-N-dibenzo[b,d]furan-3-yl-4,5-difluorobenzamide](/img/structure/B4992102.png)
